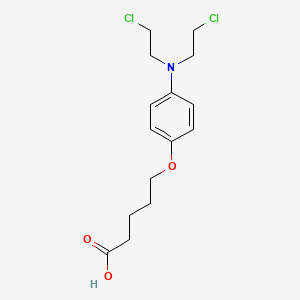
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- is a complex organic compound with significant applications in various fields. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid containing five carbon atoms. The compound is known for its unique chemical structure, which includes a valeric acid backbone with a bis(2-chloroethyl)amino group attached to a phenoxy ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with bis(2-chloroethyl)amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting their DNA replication.
相似化合物的比较
Similar Compounds
5-Aminovaleric acid: A derivative of valeric acid with an amino group, known for its role in the synthesis of biopolymers.
Valeric acid: The parent compound, used in the synthesis of esters and other derivatives.
Bis(2-chloroethyl)amine: A related compound with similar chemical properties, used in the synthesis of various organic molecules.
Uniqueness
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- is unique due to its combination of a valeric acid backbone with a bis(2-chloroethyl)amino group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in both research and industrial applications.
属性
CAS 编号 |
92700-02-2 |
|---|---|
分子式 |
C15H21Cl2NO3 |
分子量 |
334.2 g/mol |
IUPAC 名称 |
5-[4-[bis(2-chloroethyl)amino]phenoxy]pentanoic acid |
InChI |
InChI=1S/C15H21Cl2NO3/c16-8-10-18(11-9-17)13-4-6-14(7-5-13)21-12-2-1-3-15(19)20/h4-7H,1-3,8-12H2,(H,19,20) |
InChI 键 |
BVLNFTAVPDUETK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


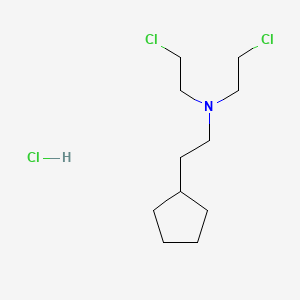
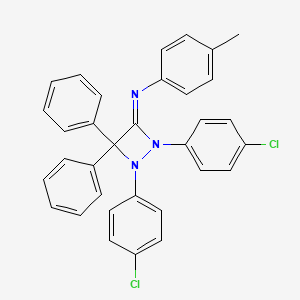
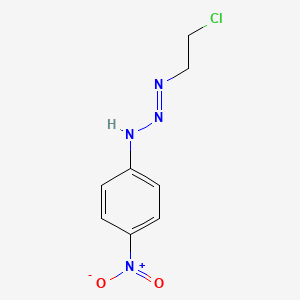


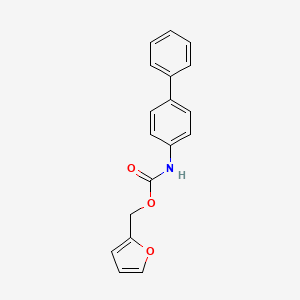
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
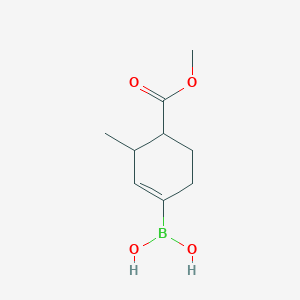
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)

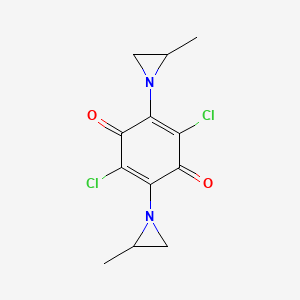
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)

